molecular formula C22H29FN4O2 B14181748 N-[(2-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide CAS No. 918436-05-2

N-[(2-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide

Cat. No.: B14181748
CAS No.: 918436-05-2
M. Wt: 400.5 g/mol
InChI Key: SVFXLPPRCYAEFY-FQEVSTJZSA-N
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Description

N-[(2-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a fluorophenyl group, a glycyl group, and a methylphenyl group attached to an L-lysinamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Glycyl Intermediate:

    Coupling with L-lysine: The protected glycyl intermediate is then coupled with L-lysine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Deprotection and Final Coupling: The protecting groups are removed, and the resulting intermediate is coupled with 4-methylphenylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogenating agents.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide
  • N-[(2-Bromophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide
  • N-[(2-Iodophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide

Uniqueness

N-[(2-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity compared to its analogs with different halogen substituents.

Properties

CAS No.

918436-05-2

Molecular Formula

C22H29FN4O2

Molecular Weight

400.5 g/mol

IUPAC Name

(2S)-6-amino-2-[[2-[(2-fluorophenyl)methylamino]acetyl]amino]-N-(4-methylphenyl)hexanamide

InChI

InChI=1S/C22H29FN4O2/c1-16-9-11-18(12-10-16)26-22(29)20(8-4-5-13-24)27-21(28)15-25-14-17-6-2-3-7-19(17)23/h2-3,6-7,9-12,20,25H,4-5,8,13-15,24H2,1H3,(H,26,29)(H,27,28)/t20-/m0/s1

InChI Key

SVFXLPPRCYAEFY-FQEVSTJZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)[C@H](CCCCN)NC(=O)CNCC2=CC=CC=C2F

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(CCCCN)NC(=O)CNCC2=CC=CC=C2F

Origin of Product

United States

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